2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2,4-dimethoxy-substituted benzamide group and a 4-methylphenyl moiety. Thiadiazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The 1,3,4-thiadiazole scaffold is particularly notable for its ability to interact with biological targets due to its electron-rich structure and hydrogen-bonding capabilities. The substitution pattern on the benzamide ring and the aryl group at the 5-position of the thiadiazole ring significantly influences the compound’s physicochemical and biological properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDOTXQWQUJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 4-methylphenylhydrazine.
Formation of Thiadiazole Ring: The 4-methylphenylhydrazine reacts with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The thiadiazole intermediate is then coupled with 2,4-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Anticancer Potential
- The target compound shares structural similarities with 1,3,4-thiadiazole derivatives reported in , which induce apoptosis and cell cycle arrest in cancer cells. However, specific data on the target compound’s efficacy are lacking in the provided evidence.
- Compound 27 (), a benzamide-thiophene hybrid, shows inhibitory activity against NS5 RdRp, highlighting the therapeutic versatility of benzamide-thiadiazole hybrids .
Antioxidant Activity
- Compounds like 9g () exhibit ABTS•+ radical scavenging activity (64.2% yield, 252–254°C melting point), suggesting that methoxy or hydroxy substituents enhance antioxidant properties compared to halogenated analogues .
Biological Activity
2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides, characterized by its unique structural features including methoxy groups and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is with a molar mass of approximately 415.53 g/mol. The structural representation includes:
- Methoxy groups at the 2 and 4 positions of the benzene ring.
- A thiadiazole ring linked to the benzamide structure.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives showed that compounds with similar structures to this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds displayed notable antibacterial activity at concentrations as low as 1 µg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In particular, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines while exhibiting lower toxicity towards normal cells . This suggests a favorable therapeutic index for these compounds.
The mechanism by which these compounds exert their biological effects is multifaceted:
- Antibacterial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and function.
- Anticancer Mechanism : The anticancer activity may involve induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth and metastasis.
Case Studies
- Antibacterial Screening : A study focused on the synthesis and evaluation of various benzamide derivatives revealed that those containing the thiadiazole moiety exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of similar compounds highlighted their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | 1 µg/mL |
| Similar Thiadiazole Derivative | Anticancer | Various Cancer Cell Lines | 3.58 - 15.36 |
| Compound with Structural Similarity | Induction of Apoptosis | Cancer Cell Lines | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
